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Introduction

Human Placental Growth Hormone (PGH), encoded by the GH2 gene, is a critical hormone
produced by the syncytiotrophoblast of the placenta during pregnancy.[1] It gradually replaces
pituitary growth hormone in the maternal circulation and plays a pivotal role in regulating
maternal metabolism to ensure an adequate supply of nutrients to the fetus.[1] PGH has been
implicated in fetal growth and placental development through both endocrine and
autocrine/paracrine mechanisms.[1][2] Dysregulation of PGH has been associated with
pregnancy complications such as intrauterine growth restriction (IUGR) and preeclampsia. The
CRISPR-Cas9 gene-editing tool offers a powerful approach to precisely dissect the molecular
functions of PGH in placental biology, providing insights for potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 to study the function of PGH in placental trophoblast cells.

Key Applications

e Generation of PGH Knockout Placental Cell Lines: Creating stable cell lines lacking PGH
expression to study its role in trophoblast proliferation, differentiation, invasion, and hormone
secretion.
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« Investigation of PGH Signaling Pathways: Elucidating the downstream signaling cascades
activated by PGH in an autocrine/paracrine manner within the placenta.

» Modeling Pregnancy-Related Disorders: Using PGH knockout cells to model aspects of
placental dysfunction observed in conditions like IUGR and preeclampsia.

e High-Throughput Screening: Performing CRISPR-based screens to identify genes that
interact with or are regulated by PGH in the placenta.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of GH2
(PGH) in BeWo Trophoblast Cells

This protocol describes the generation of a stable PGH knockout cell line from the human
choriocarcinoma cell line BeWo, which is a widely used model for studying trophoblast function.

1. gRNA Design and Plasmid Construction:

o gRNA Design: Design at least two single guide RNAs (sgRNAS) targeting the early exons of
the human GH2 gene (NCBI Gene ID: 2689) to induce frameshift mutations.[3] Utilize online
design tools (e.g., GenScript's gRNA design tool) to identify optimal gRNA sequences with
high on-target and low off-target scores.[4]

o Example gRNA sequences (for illustrative purposes):
» gRNAL (targeting Exon 1): 5'- GAGCUGCUGCACACCCUGGC -3'
» gRNA2 (targeting Exon 2): 5'- GGCUGCUUCGCCAACAGCUG -3'

o Plasmid Selection: Clone the designed gRNA sequences into a suitable all-in-one CRISPR-
Cas9 plasmid containing the Cas9 nuclease and a selectable marker (e.g., puromycin
resistance).

2. Transfection of BeWo Cells:

e Cell Culture: Culture BeWo cells in F-12K Medium supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Transfection: Transfect BeWo cells with the gRNA/Cas9 plasmid using a suitable transfection
reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's
instructions.

. Selection of Knockout Cells:

Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin (1-2
pg/mL, to be optimized) to the culture medium.

Single-Cell Cloning: After 7-10 days of selection, surviving cell colonies are picked and
expanded into individual clonal cell lines.

. Validation of Gene Knockout:

Genomic DNA Extraction and PCR: Extract genomic DNA from the clonal cell lines and
perform PCR amplification of the targeted region of the GH2 gene.

Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels)
that confirm successful gene editing.

Western Blot Analysis: Confirm the absence of PGH protein expression in the knockout
clones by Western blotting using a specific anti-PGH antibody.

ELISA: Quantify the absence of PGH secretion into the cell culture medium using an
enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Functional Assays for PGH Knockout
Trophoblast Cells

1. Cell Proliferation Assay (MTT Assay):

e Seed an equal number of wild-type (WT) and PGH knockout (KO) BeWo cells in 96-well
plates.

At different time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate
for 4 hours.
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o Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
2. Transwell Invasion Assay:

o Coat the upper chamber of a Transwell insert with Matrigel.

e Seed WT and PGH KO BeWo cells in the upper chamber in serum-free medium.

e Add medium containing 10% FBS to the lower chamber as a chemoattractant.

o After 24-48 hours, remove non-invading cells from the upper surface of the membrane.

o Fix and stain the invading cells on the lower surface of the membrane and count them under
a microscope.

3. IGF-1 Secretion Assay (ELISA):
e Culture WT and PGH KO BeWo cells to 80% confluency.
» Replace the medium with serum-free medium and culture for another 24 hours.

e Collect the conditioned medium and measure the concentration of Insulin-like Growth Factor
1 (IGF-1) using a human IGF-1 ELISA kit.

Data Presentation

Table 1: Validation of GH2 Gene Knockdown Efficiency

Relative GH2 PGH Protein
. mRNA Expression Expression PGH Secretion
Cell Line .
(Fold Change vs. (Relative to (pg/mL)
WT) Loading Control)
Wild-Type (WT) BeWo  1.00 +0.12 1.00 + 0.09 250 + 35
GH2 KO Clone 1 0.08 £ 0.02 Not Detected <5
GH2 KO Clone 2 0.11 +0.03 Not Detected <5
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*Note: Data are presented as mean + SD from three independent experiments. p < 0.01
compared to WT. This table presents hypothetical data for illustrative purposes, based on
typical outcomes of successful gene knockout experiments.

Table 2: Functional Consequences of PGH Knockout in BeWo Cells

Cell Proliferation Cell Invasion .
. IGF-1 Secretion
Cell Line (Absorbance at (Number of
. (ng/mL)

48h) Invading Cells)
Wild-Type (WT) BeWo  0.85 + 0.07 150 + 18 125+1.8
GH2 KO Clone 1 0.62 £ 0.05 85+ 12 78+1.1
GH2 KO Clone 2 0.65 + 0.06 92+ 15 81+1.3

*Note: Data are presented as mean £ SD from three independent experiments. p < 0.05
compared to WT. This table presents hypothetical data to illustrate the potential functional
consequences of PGH knockout, based on the known functions of PGH.[1][2]

Visualization of Signaling Pathways and
Experimental Workflows
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Caption: PGH signaling pathway in trophoblast cells.
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Caption: Experimental workflow for generating and validating PGH knockout trophoblast cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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